(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide
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Overview
Description
NT-219 is a novel small molecule that acts as a dual inhibitor of Insulin Receptor Substrates 1 and 2 (IRS1/2) and Signal Transducer and Activator of Transcription 3 (STAT3). These targets are significant oncogenic drivers and major pathways involved in drug resistance in various cancers .
Preparation Methods
The synthesis of NT-219 involves a multi-step chemical process. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of organic reactions involving the formation of key intermediates, followed by purification and characterization . Industrial production methods are likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NT-219 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule to enhance its activity and stability.
Substitution Reactions:
Degradation Reactions: NT-219 triggers the degradation of IRS1/2 through a unique mechanism involving dissociation from the IGF1 receptor, induction of serine phosphorylation, and subsequent proteasomal degradation.
Scientific Research Applications
NT-219 has a wide range of scientific research applications, particularly in the fields of oncology and drug resistance:
Cancer Research: NT-219 has demonstrated efficacy in overcoming drug resistance in various cancer types, including melanoma, sarcoma, pancreatic, colon, lung, and head and neck cancers
Preclinical Studies: NT-219 has shown strong efficacy in preclinical studies, preventing acquired resistance and reversing tumor resistance when administered as a monotherapy or in combination with existing therapies.
Mechanism of Action
NT-219 exerts its effects through a unique mechanism involving the inhibition of STAT3 phosphorylation and the elimination of IRS1/2. The process involves three key steps:
- Subsequent degradation by the proteasome .
Dissociation of IRS1/2 from the IGF1 receptor: .
Induction of IRS1/2 serine phosphorylation: .
This dual inhibition mechanism is essential for overcoming drug resistance and enhancing the efficacy of other cancer therapies .
Comparison with Similar Compounds
NT-219 is unique due to its dual inhibition of IRS1/2 and STAT3, which are critical pathways in drug resistance. Similar compounds include:
- EGFR Inhibitors : Such as Tarceva and Erbitux, which target the epidermal growth factor receptor pathway.
- MEK Inhibitors : Such as Mekinist, which target the mitogen-activated protein kinase pathway.
- Immune-Oncology Therapies : Such as Keytruda, which target immune checkpoints to enhance the immune response against tumors .
NT-219 stands out due to its ability to target multiple pathways simultaneously, making it a promising candidate for overcoming drug resistance in various cancers .
Properties
CAS No. |
1198078-60-2 |
---|---|
Molecular Formula |
C16H14BrNO5S |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(E)-3-(2-bromo-3,4-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide |
InChI |
InChI=1S/C16H14BrNO5S/c17-14-9(1-3-10(19)16(14)23)2-4-13(24)18-7-8-5-11(20)15(22)12(21)6-8/h1-6,19-23H,7H2,(H,18,24)/b4-2+ |
InChI Key |
XDDQKKXXQHUUHJ-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O |
SMILES |
C1=CC(=C(C(=C1C=CC(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=S)NCC2=CC(=C(C(=C2)O)O)O)Br)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NT219; NT 219; NT-219 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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